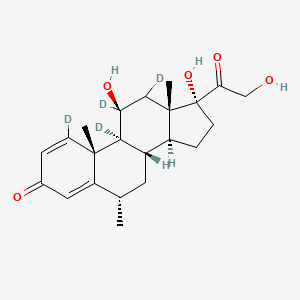
Methylprednisolone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylprednisolone-d4 is a deuterium-labeled derivative of methylprednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. The deuterium labeling is used primarily for research purposes, allowing scientists to trace the compound’s metabolic pathways and interactions within biological systems. Methylprednisolone itself is widely used in the treatment of various inflammatory and autoimmune conditions, including allergies, asthma, and rheumatoid arthritis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone-d4 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the methylprednisolone molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is then subjected to rigorous quality control tests to confirm its chemical structure and isotopic purity .
化学反応の分析
Types of Reactions
Methylprednisolone-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce different reduced forms of the compound .
科学的研究の応用
Methylprednisolone-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis of the compound in biological systems. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of methylprednisolone in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of methylprednisolone.
Drug Interaction Studies: Used to investigate how methylprednisolone interacts with other drugs and compounds.
Clinical Research: Employed in clinical trials to understand the efficacy and safety of methylprednisolone in various medical conditions
作用機序
Methylprednisolone-d4 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism. Key molecular targets include cytokines, chemokines, and adhesion molecules, which play crucial roles in the inflammatory process .
類似化合物との比較
Methylprednisolone-d4 is similar to other corticosteroids like prednisone, prednisolone, and dexamethasone. its deuterium labeling makes it unique for research purposes. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s metabolic pathways. Some similar compounds include:
Prednisone: Another synthetic corticosteroid used for similar medical conditions.
Prednisolone: A metabolite of prednisone with similar pharmacological properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action
特性
分子式 |
C22H30O5 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
(6S,8S,9S,10R,11S,13S,14S,17R)-1,9,11,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i6D,10D,17D,19D/t10?,12-,14-,15-,17-,19+,20-,21-,22- |
InChIキー |
VHRSUDSXCMQTMA-XTTBVBPNSA-N |
異性体SMILES |
[2H]C1[C@]([C@]2([C@@H](C[C@@H](C3=CC(=O)C=C([C@@]32C)[2H])C)[C@H]4[C@]1([C@](CC4)(C(=O)CO)O)C)[2H])([2H])O |
正規SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



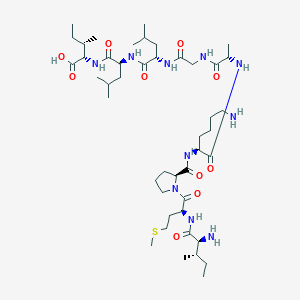

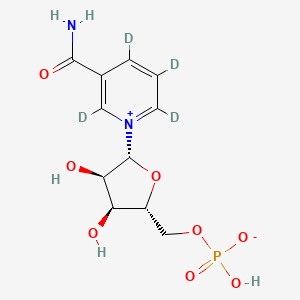
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

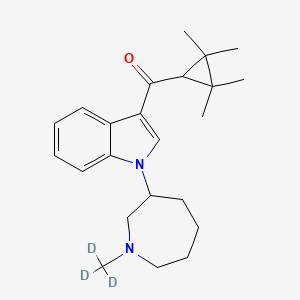
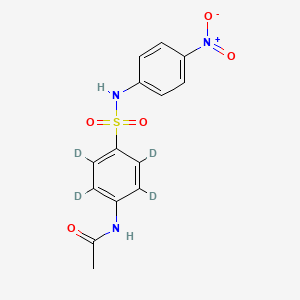

![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

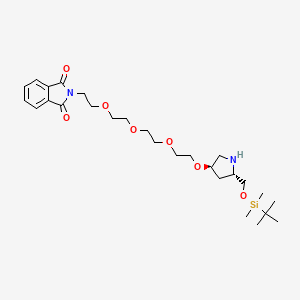
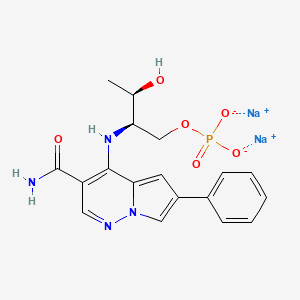
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
